molecular formula C9H15NO2 B11780775 Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Cat. No.: B11780775
M. Wt: 169.22 g/mol
InChI Key: KARONYXSIZOSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield

Chemical Reactions Analysis

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Catalytic reduction of the pyridine ring is a crucial step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring.

Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the octahydro-1H-cyclopenta[b]pyridine structure. For instance, novel derivatives have been synthesized and tested against A549 human lung adenocarcinoma cells. These compounds demonstrated varying levels of cytotoxicity, with some showing promising results comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Octahydro Derivatives

CompoundCell Line TestedViability (%)Comparison to Cisplatin
1A54978Moderate
2HSAEC1-KT86Low

Antimicrobial Activity

The antimicrobial efficacy of octahydro derivatives has also been explored. Compounds were screened against various multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. While some derivatives exhibited no activity against Gram-negative bacteria, others showed significant antimicrobial properties against specific strains .

Table 2: Antimicrobial Activity Results

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2Klebsiella pneumoniae>64 µg/mL
3Staphylococcus aureusEffective at low concentrations

Cannabinoid Receptor Modulation

Research has indicated that octahydro-1H-cyclopenta[b]pyridine derivatives may act as modulators of cannabinoid receptors. This property suggests potential therapeutic applications in treating disorders associated with the endocannabinoid system, such as pain management and inflammation .

Drug Design and Development

The structural characteristics of octahydro-1H-cyclopenta[b]pyridine make it an attractive scaffold for drug development. Its ability to form stable interactions with biological targets enhances its utility in designing new pharmaceuticals aimed at various diseases, including metabolic disorders and cancers.

Study on RBP4 Antagonists

A significant study focused on the synthesis of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivatives as antagonists for retinol-binding protein 4 (RBP4). These compounds exhibited favorable pharmacokinetic properties and effectively reduced serum RBP4 levels in rodent models, demonstrating the therapeutic potential of octahydro derivatives in metabolic regulation .

Anticancer Compound Evaluation

Another study evaluated a series of 5-oxopyrrolidine derivatives derived from octahydro compounds for their anticancer activity against lung cancer models. The results indicated that specific modifications to the core structure could enhance anticancer efficacy while maintaining low toxicity to non-cancerous cells .

Mechanism of Action

The mechanism of action of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with γ-aminobutyric acid receptors. By conformationally restricting the γ-aminobutyric acid structure, this compound enhances potency and selectivity towards biological targets. The molecular targets include γ-aminobutyric acid receptors, and the pathways involved are related to γ-aminobutyric acid receptor binding and inhibition .

Comparison with Similar Compounds

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is unique due to its conformational restriction, which provides advantages in potency and selectivity compared to more flexible analogues. Similar compounds include:

This compound’s unique structural properties make it a valuable tool in various fields of scientific research, particularly in the design of biologically relevant molecules.

Biological Activity

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid (also referred to as octahydrocyclopentapyridine) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic amines known for their diverse biological activities. Its chemical formula is C8H15NC_8H_{15}N with a molecular weight of 127.21 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for drug development.

1. Antagonistic Properties

Research has indicated that derivatives of octahydro-1H-cyclopenta[b]pyridine exhibit antagonistic activity against retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. A study showed that certain analogs significantly reduced serum RBP4 levels, demonstrating their potential in managing obesity and type 2 diabetes .

2. Neuroprotective Effects

The compound's structural similarity to neurotransmitter systems suggests neuroprotective properties. Studies have indicated that octahydro-1H-cyclopenta[b]pyridine derivatives can modulate neurotransmitter release and exhibit anti-inflammatory effects in neuronal cells, which may be beneficial in neurodegenerative conditions .

3. Kinase Inhibition

Certain derivatives have been identified as protein kinase C (PKC) inhibitors, which are crucial in cell signaling pathways related to cancer progression. The inhibition of PKC pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activities of octahydro-1H-cyclopenta[b]pyridine derivatives are primarily attributed to their ability to interact with specific receptors and enzymes:

  • RBP4 Interaction : Compounds effectively block RBP4's action, leading to decreased serum retinol levels and improved metabolic profiles.
  • PKC Pathway Modulation : By inhibiting PKC activity, these compounds can alter signaling cascades that contribute to tumor growth and metastasis.

Case Study 1: RBP4 Antagonism

In a preclinical study involving rodent models, a specific derivative demonstrated over 85% reduction in serum RBP4 levels after chronic oral administration. This was correlated with improved insulin sensitivity and reduced body weight gain .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of octahydro-1H-cyclopenta[b]pyridine derivatives found that they significantly reduced neuronal apoptosis induced by oxidative stress in vitro. The mechanism involved the modulation of reactive oxygen species (ROS) and inflammatory cytokines .

Data Tables

Activity TypeCompound DerivativeEffectiveness (%)Reference
RBP4 InhibitionDerivative A>85%
NeuroprotectionDerivative B70% reduction in apoptosis
PKC InhibitionDerivative CSignificant decrease in cell proliferation

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h6-8,10H,1-5H2,(H,11,12)

InChI Key

KARONYXSIZOSBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCNC2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.